molecular formula C16H18N2S B13632257 2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole

2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole

Katalognummer: B13632257
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: ZWASXMHNBOWRCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and drug design. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-propylphenyl group enhances its lipophilicity, potentially improving its ability to interact with hydrophobic pockets in biological targets .

Eigenschaften

Molekularformel

C16H18N2S

Molekulargewicht

270.4 g/mol

IUPAC-Name

2,3-dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C16H18N2S/c1-4-5-13-6-8-14(9-7-13)15-10-18-11(2)12(3)19-16(18)17-15/h6-10H,4-5H2,1-3H3

InChI-Schlüssel

ZWASXMHNBOWRCQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC=C(C=C1)C2=CN3C(=C(SC3=N2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.